molecular formula C9H17NO B6294703 N-Isopropyl-2-oxaspiro[3.3]heptan-6-amine CAS No. 2565807-76-1

N-Isopropyl-2-oxaspiro[3.3]heptan-6-amine

Cat. No.: B6294703
CAS No.: 2565807-76-1
M. Wt: 155.24 g/mol
InChI Key: XUUBFRNFVAQVNX-UHFFFAOYSA-N
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Description

N-Isopropyl-2-oxaspiro[33]heptan-6-amine is a chemical compound with the molecular formula C9H17NO It is characterized by a spirocyclic structure, which includes an oxirane ring fused to a cycloheptane ring, and an isopropylamine group attached to the spiro center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-2-oxaspiro[3.3]heptan-6-amine typically involves the formation of the spirocyclic structure followed by the introduction of the isopropylamine group. One common method includes the reaction of a suitable cycloheptanone derivative with an epoxide to form the oxaspirocyclic core. This intermediate can then be reacted with isopropylamine under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and may require catalysts or bases to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography or crystallization, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-2-oxaspiro[3.3]heptan-6-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The isopropylamine group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-Isopropyl-2-oxaspiro[3.3]heptan-6-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its unique structure.

    Medicine: Research into potential therapeutic applications, such as drug development for neurological disorders, is ongoing.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Isopropyl-2-oxaspiro[3.3]heptan-6-amine involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The isopropylamine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    N-Isopropyl-2-oxaspiro[3.3]heptan-6-amine: Unique due to its spirocyclic structure and isopropylamine group.

    2-Oxaspiro[3.3]heptan-6-amine: Lacks the isopropyl group, which may affect its reactivity and binding properties.

    N-Methyl-2-oxaspiro[3.3]heptan-6-amine: Similar structure but with a methyl group instead of an isopropyl group, leading to different steric and electronic effects.

Uniqueness

This compound is unique due to its combination of a spirocyclic core and an isopropylamine group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-propan-2-yl-2-oxaspiro[3.3]heptan-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-7(2)10-8-3-9(4-8)5-11-6-9/h7-8,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUBFRNFVAQVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CC2(C1)COC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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